molecular formula C22H27NO4 B053786 Coumarin 314T CAS No. 113869-06-0

Coumarin 314T

Cat. No.: B053786
CAS No.: 113869-06-0
M. Wt: 369.5 g/mol
InChI Key: VQQDHBUBOPTRBY-UHFFFAOYSA-N
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Description

Coumarin 314T is a synthetic organic compound belonging to the coumarin family, characterized by a benzene ring fused to an α-pyrone ring. Coumarins are known for their diverse biological and photophysical properties, making them valuable in various scientific and industrial applications. This compound, in particular, is widely used as a laser dye due to its excellent fluorescence properties and high quantum yield.

Mechanism of Action

Target of Action

Coumarin 314T, like other coumarin derivatives, is primarily used as a fluorophore . It plays a key role in fluorescent labeling of biomolecules, metal ion detection, microenvironment polarity detection, and pH detection . The unique chemical structure of coumarin facilitates binding to various targets through hydrophobic interactions, pi-stacking, hydrogen bonding, and dipole-dipole interactions .

Mode of Action

The mode of action of this compound is primarily through its fluorescent properties . When excited with ultraviolet (UV) light, it exhibits fascinating fluorescence behavior . This intrinsic property has propelled coumarins into the spotlight as versatile fluorophores with wide-ranging applications in science and technology .

Biochemical Pathways

Coumarins, including this compound, originate from the phenylpropanoid pathway in plants . They contribute essentially to the persistence of plants being involved in processes such as defense against phytopathogens, response to abiotic stresses, regulation of oxidative stress, and probably hormonal regulation . .

Pharmacokinetics

Coumarins in general have been used in various therapeutic applications, indicating that they have favorable adme (absorption, distribution, metabolism, and excretion) properties

Result of Action

The primary result of this compound’s action is the emission of fluorescence upon excitation with UV light . This makes it a valuable tool in various scientific and technological applications, including fluorescent labeling of biomolecules, metal ion detection, microenvironment polarity detection, and pH detection .

Action Environment

The fluorescence yield of this compound is only weakly dependent on the solvent, indicating that it is relatively stable under different environmental conditions . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Coumarin 314T typically involves the Knoevenagel condensation reaction. This reaction is carried out by reacting salicylaldehyde with ethyl acetoacetate in the presence of a base, such as piperidine, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality.

Chemical Reactions Analysis

Types of Reactions

Coumarin 314T undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form coumarin derivatives with different functional groups.

    Reduction: Reduction reactions can modify the coumarin ring, leading to the formation of dihydrocoumarins.

    Substitution: Electrophilic substitution reactions can introduce various substituents onto the coumarin ring, altering its properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions include various coumarin derivatives with altered photophysical and biological properties, making them useful in different applications.

Scientific Research Applications

Coumarin 314T has a wide range of applications in scientific research:

    Chemistry: Used as a fluorescent probe in various chemical analyses and reactions.

    Biology: Employed in fluorescence microscopy and imaging to study cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized as a laser dye in dye lasers and as a component in optical brighteners.

Comparison with Similar Compounds

Similar Compounds

    Coumarin 343: Another coumarin derivative with similar fluorescence properties but different absorption and emission wavelengths.

    Coumarin 445: Known for its use in laser applications, with distinct photophysical characteristics.

    Coumarin 522B: Used in similar applications but with variations in its fluorescence efficiency and stability.

Uniqueness of Coumarin 314T

This compound stands out due to its high quantum yield and stability, making it particularly suitable for laser applications and fluorescence-based studies. Its unique photophysical properties allow for precise and efficient use in various scientific and industrial fields.

Properties

IUPAC Name

ethyl 10,10,16,16-tetramethyl-4-oxo-3-oxa-13-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1,5,7,9(17)-tetraene-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27NO4/c1-6-26-19(24)14-11-13-12-15-17-16(18(13)27-20(14)25)22(4,5)8-10-23(17)9-7-21(15,2)3/h11-12H,6-10H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQQDHBUBOPTRBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=CC3=C4C(=C2OC1=O)C(CCN4CCC3(C)C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80361469
Record name ST50307358
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80361469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

369.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113869-06-0
Record name ST50307358
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80361469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1,6,6-Tetramethyl-10-oxo-2,3,5,6-tetrahydro-1H,4H,10H-11-oxa-3a-aza-benzo[de]anthracene-9-carboxylic acid ethyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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